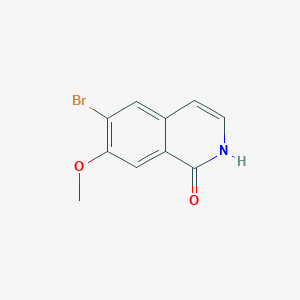

6-Bromo-7-methoxyisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNILIVRJMIOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC(=O)C2=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758710-73-5 | |

| Record name | 6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Biological Activities and Molecular Mechanisms of 6 Bromo 7 Methoxyisoquinolin 1 2h One Derivatives

In Vitro Biological Activity Spectrum of 6-Bromo-7-methoxyisoquinolin-1(2H)-one Derivatives

The isoquinolin-1(2H)-one scaffold is a core structure in numerous natural alkaloids and has been identified as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. nih.govwikipedia.org Derivatives of this compound, which combine the isoquinolinone core with specific bromo and methoxy (B1213986) substitutions, have been investigated for a variety of therapeutic applications, revealing a broad spectrum of in vitro biological activities. These activities stem from their ability to interact with a diverse array of biological targets, including enzymes, receptors, and cellular pathways.

Enzymatic Inhibition and Modulation

Derivatives of 7-methoxyisoquinolin-1(2H)-one have demonstrated significant potential as potent and selective enzyme inhibitors, targeting key proteins involved in inflammatory and disease processes.

Interleukin-1 Receptor Associated Kinase 4 (IRAK4): One of the most prominent activities reported for this class of compounds is the potent and selective inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). acs.org IRAK4 is a critical kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 (IL-1) family receptors, playing a central role in the innate immune response. acs.orgnih.gov Aberrant activation of this pathway is linked to numerous chronic inflammatory and autoimmune diseases. acs.org

A key example is the clinical candidate PF-06650833 (Zimlovisertib), a 7-methoxyisoquinoline (B1361142) derivative. acs.orgmedchemexpress.com This compound emerged from a fragment-based drug design program and has shown exceptionally high potency. osti.gov In enzymatic assays, PF-06650833 inhibits IRAK4 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. rndsystems.comresearchgate.net This potent enzymatic inhibition translates to cellular activity, where it effectively blocks the production of inflammatory cytokines in peripheral blood mononuclear cells (PBMCs). acs.orgmedchemexpress.com The compound exhibits excellent selectivity for IRAK4 when screened against a large panel of other kinases. acs.orgmedchemexpress.com

Table 1: IRAK4 Inhibition by 7-Methoxyisoquinoline Derivative PF-06650833

| Compound | Assay Type | Target | IC50 Value | Reference |

|---|---|---|---|---|

| PF-06650833 (Zimlovisertib) | Enzyme Assay | IRAK4 | 0.2 nM | medchemexpress.comresearchgate.net |

| PF-06650833 (Zimlovisertib) | Cell-Based Assay (PBMC) | IRAK4 | 2.4 nM | medchemexpress.com |

| BAY-1834845 (Reference) | Enzyme Assay | IRAK4 | 3.55 nM | researchgate.net |

Topoisomerase I: The broader class of isoquinoline-based compounds, particularly indenoisoquinolines, are recognized as potent inhibitors of Topoisomerase I (Top1). nih.govmdpi.com Top1 is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. nih.gov Its inhibition leads to the stabilization of Top1-DNA cleavage complexes, resulting in DNA strand breaks and ultimately cell death, making it a validated target for anticancer drugs. nih.govnih.gov Indenoisoquinoline derivatives have been shown to trap these Top1-DNA complexes and exhibit significant cytotoxic activity against various cancer cell lines. nih.govmdpi.comresearchgate.net While not camptothecins, they represent a distinct class of non-camptothecin Top1 inhibitors with unique clinical potential. nih.gov

Acetylcholinesterase (AChE): Various isoquinoline (B145761) alkaloids have been identified as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govmdpi.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Studies on a wide range of isoquinoline alkaloids have demonstrated significant inhibitory activity. mdpi.comacs.orgeurekaselect.com For instance, chelerythrine, a benzophenanthridine isoquinoline alkaloid, showed potent inhibition of both AChE and BChE with IC50 values in the low micromolar range. mdpi.com This suggests that the isoquinoline scaffold is a viable starting point for the development of cholinesterase inhibitors. nih.govmdpi.com

Table 2: Cholinesterase Inhibition by Representative Isoquinoline Alkaloids

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Chelerythrine | Acetylcholinesterase (AChE) | 0.72 | mdpi.com |

| Chelerythrine | Butyrylcholinesterase (BChE) | 2.15 | mdpi.com |

| 2-methoxyatherosperminine | Butyrylcholinesterase (BChE) | 3.95 | nih.gov |

| Aromoline | Butyrylcholinesterase (BChE) | 0.82 | acs.org |

Other Enzymes (Phosphodiesterase 10A, 2-Oxoglutarate Dioxygenase, Monoamine Oxidase): While the isoquinoline alkaloid family exhibits a vast range of enzymatic interactions, specific studies detailing the inhibitory activity of this compound derivatives against Phosphodiesterase 10A, 2-Oxoglutarate Dioxygenase enzymes, or Monoamine Oxidase (MAO) are not prominently featured in the reviewed scientific literature.

Receptor Ligand Interactions

The structural framework of this compound derivatives makes them suitable candidates for interaction with various neurotransmitter receptors.

Serotonin (B10506) Receptors: Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major family of G-protein-coupled receptors that mediate a wide array of physiological and behavioral functions. nih.gov The bromo-substitution on an aromatic ring is a feature found in several potent serotonin receptor ligands. nih.govresearchgate.net For example, a series of 6-bromotryptamine derivatives were evaluated for their antagonist activity at the 5-HT2A receptor. nih.gov The results indicated that the activity was dependent on the length of the N-acyl chain, with 6-bromo-N-hexanoyltryptamine showing the most effective inhibitory activity. nih.gov Furthermore, other studies on marine-derived bromo-indole derivatives have shown high nanomolar binding affinities for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net Given the structural similarities between the indole (B1671886) and isoquinolinone core, these findings suggest that this compound derivatives could also serve as ligands for various serotonin receptors. nih.govresearchgate.net

Cellular Pathway Modulation

Beyond direct enzyme or receptor interaction, derivatives of this compound can modulate complex intracellular signaling pathways, influencing cell fate and function.

Myddosome Assembly: The potent inhibition of IRAK4 by 7-methoxyisoquinoline derivatives has direct consequences for the assembly and function of the Myddosome. acs.orgnih.gov The Myddosome is a large, oligomeric signaling hub that forms upon TLR or IL-1R activation and consists of MyD88 and IRAK family kinases like IRAK4 and IRAK1. nih.govnih.gov The assembly of this complex is an essential step for the downstream activation of inflammatory signaling pathways, including NF-κB. nih.gov By inhibiting the kinase activity of IRAK4, compounds like PF-06650833 effectively block the signal transduction cascade at this critical node, thereby preventing the downstream inflammatory response. acs.orgnih.gov

Apoptosis Induction and Cell Cycle Regulation: The isoquinolinone scaffold has been extensively explored for its anticancer potential, with many derivatives demonstrating the ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. nih.govnih.gov A study on novel 3-acyl isoquinolin-1(2H)-one derivatives found they could induce G2 phase cell cycle arrest and apoptosis in breast cancer cells. nih.gov The mechanism involved the suppression of cyclin-dependent kinase 1 (CDK1), upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases 3, 7, and 9. nih.gov Similarly, certain bromo-isoquinoline derivatives have shown pro-apoptotic potential in head and neck squamous cell carcinoma cells by increasing oxidative stress and decreasing mitochondrial membrane potential. acs.org Other related quinazolinone derivatives have also been shown to effectively induce apoptosis in various cancer cell lines. rdd.edu.iqnih.gov

Table 3: Cellular Pathway Modulation by Isoquinoline and Related Derivatives

| Compound Class | Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| 3-Acyl isoquinolin-1(2H)-one | MCF-7, MDA-MB-231 (Breast Cancer) | G2 Phase Arrest & Apoptosis | Suppression of CDK1, Modulation of Bcl-2/Bax, Caspase activation | nih.gov |

| Bromo isoquinoline amine derivative | CAL27 (Head & Neck Cancer) | Apoptosis Induction | Increased ROS, Decreased mitochondrial membrane potential | acs.org |

| Isoquinoline derivatives | SKOV3 (Ovarian Cancer) | Antiproliferative & Proapoptotic | Downregulation of Inhibitor of Apoptosis Proteins (IAPs) | nih.gov |

Nucleic Acid Binding and Manipulation (DNA/RNA)

A well-documented activity of the broader class of isoquinoline alkaloids is their ability to interact directly with nucleic acids. nih.govnih.gov Many of these alkaloids, particularly those with a planar, polycyclic aromatic structure like the protoberberine (e.g., berberine) and benzophenanthridine (e.g., sanguinarine) types, can bind to DNA. nih.gov The binding can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or via non-intercalative groove binding. nih.govnih.gov This interaction can interfere with DNA replication and transcription, contributing to the cytotoxic and anticancer effects of these compounds. nih.gov The specific binding mode and affinity depend on the structure of the alkaloid and the sequence and conformation of the nucleic acid. nih.gov

Antimicrobial, Antifungal, Antiviral, and Antiparasitic Investigations of Isoquinoline Alkaloids

Isoquinoline alkaloids are a rich source of compounds with a wide spectrum of activities against pathogenic organisms. nih.gov

Antimicrobial and Antifungal Activity: The isoquinoline scaffold is present in many compounds exhibiting antibacterial and antifungal properties. nih.govrsc.org For instance, berberine (B55584) is a well-known isoquinoline alkaloid with broad-spectrum antibacterial activity. nih.gov

Antiviral Activity: Numerous isoquinoline alkaloids have been reported to possess antiviral activities, highlighting the potential of this chemical class in developing new antiviral agents. nih.gov

Antiparasitic Activity: Several isoquinoline alkaloids have shown promising activity against various parasites. nih.govrsc.org In vitro studies on alkaloids isolated from Hippeastrum aulicum demonstrated activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania infantum. nih.gov Notably, the alkaloid 7-methoxy-O-methyllycorenine showed activity against both parasites. nih.gov Other studies have also confirmed the potential of isoquinoline alkaloids as a source of new antiparasitic lead compounds. researchgate.netresearchgate.net

Table 4: Antiparasitic Activity of Representative Isoquinoline Alkaloids

| Compound | Parasite | Parasite Stage | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Haemanthamine | L. infantum | Promastigote | 0.6 | nih.gov |

| Haemanthamine | L. infantum | Amastigote | 1.78 | nih.gov |

| Lycorine | T. cruzi | Amastigote | 7.70 | nih.gov |

| 7-methoxy-O-methyllycorenine | T. cruzi | Trypomastigote | 89.55 | nih.gov |

| 7-methoxy-O-methyllycorenine | L. infantum | Amastigote | 86.12 | nih.gov |

Antioxidant and Anti-inflammatory Properties of Isoquinoline Derivatives

Anti-inflammatory Properties: The anti-inflammatory activity of 7-methoxyisoquinoline derivatives is strongly supported by their mechanism as IRAK4 inhibitors. acs.orgnih.gov By blocking the IRAK4 signaling pathway, these compounds prevent the production of key pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, which are central mediators of inflammation. acs.orgmedchemexpress.comnih.gov The efficacy of PF-06650833 has been demonstrated in preclinical models of rheumatic diseases, including lupus and collagen-induced arthritis, where it reduced inflammation markers. acs.orgnih.gov Furthermore, in a phase I clinical trial, the compound was shown to reduce the expression of interferon gene signatures in healthy volunteers, confirming its in vivo pharmacologic action and anti-inflammatory potential in humans. nih.gov

Antioxidant Properties: The broader class of isoquinoline alkaloids has been investigated for various bioactivities, including antioxidant effects. nih.gov However, specific studies focusing on the direct radical-scavenging or antioxidant capacity of this compound derivatives are limited in the currently reviewed literature. The primary mechanism of therapeutic action for the most well-studied derivatives appears to be through the modulation of specific protein targets like IRAK4 rather than general antioxidant activity. acs.org

Influence on Virulence Gene Regulatory Systems (e.g., Quorum Sensing)

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that relies on the production and detection of small signaling molecules called autoinducers. mdpi.com This system allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating various processes including the expression of virulence factors and biofilm formation. mdpi.comnih.gov The inhibition of QS is considered a promising anti-pathogenic strategy to control bacterial infections without exerting selective pressure that leads to antibiotic resistance.

Currently, there is a lack of specific research in the available scientific literature detailing the direct influence of this compound or its derivatives on virulence gene regulatory systems like quorum sensing. While some natural and synthetic compounds, including certain methoxyisoflavan derivatives, have been shown to inhibit QS and associated virulence factors in pathogens like Pseudomonas aeruginosa, similar investigations have not been reported for the this compound scaffold. nih.gov Therefore, the potential of this specific class of compounds as quorum sensing inhibitors remains an unexplored area of research.

Preclinical In Vivo Investigations (Non-Human Models)

Comprehensive searches of scientific literature did not yield specific studies on the in vivo efficacy of this compound or its direct derivatives in non-human animal models. While the broader isoquinoline class of compounds has been evaluated for various pharmacological activities, data pertaining to the efficacy of this particular substituted isoquinolinone in preclinical animal models for any disease state is not currently available.

There is no specific information available regarding the pharmacodynamic profiling of this compound in preclinical systems. Studies detailing the mechanism of action, dose-response relationships, and time course of effects for this compound have not been reported in the accessible scientific literature.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical membrane transporter that actively pumps a wide variety of xenobiotics out of cells. nih.gov This efflux pump plays a significant role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer chemotherapy. nih.gov

While direct studies on this compound are absent, extensive research on the closely related 6,7-dimethoxytetrahydroisoquinoline scaffold demonstrates that this chemical moiety is frequently exploited in the design of potent P-gp modulators. nih.gov The deconstruction of the 6,7-dimethoxytetrahydroisoquinoline ring system has been shown to still yield derivatives with potent P-gp interaction. nih.gov This suggests that the substitution pattern at the 6 and 7 positions of the isoquinoline core is a key determinant for interaction with P-gp. The presence of a methoxy group at the 7-position in this compound, analogous to the substitution in known P-gp modulators, indicates a potential for this compound and its derivatives to interact with P-gp. However, without direct experimental evidence, this remains a hypothesis.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies for the isoquinoline scaffold have revealed that the nature and position of substituents significantly influence biological activity. For the this compound core, the substituents at the C6 and C7 positions are critical.

Methoxy Group: The presence of methoxy groups, particularly at the C6 and C7 positions of the isoquinoline and related tetrahydroisoquinoline ring systems, is a recurring feature in compounds with significant biological activity. nuph.edu.ua Specifically, the 6,7-dimethoxy substitution pattern is a well-established pharmacophore for potent modulators of P-glycoprotein (P-gp). nih.gov Studies on 6-hydroxy-7-methoxychroman-2-carboxylic acid derivatives also highlight the importance of the 7-methoxy group, where further substitutions on an attached phenylamide ring led to potent inhibition of nuclear factor-kappaB activation. nih.gov This underscores the electronic and steric contributions of the methoxy group at the C7 position to molecular interactions with biological targets.

The table below summarizes key SAR findings for related molecular scaffolds, which can provide insights into the potential activities of this compound derivatives.

| Scaffold | Substituent(s) | Position(s) | Biological Activity |

| Tetrahydroisoquinoline | Dimethoxy | 6, 7 | P-glycoprotein modulation |

| Chromancarboxylic acid | Methoxy | 7 | Foundation for NF-κB inhibition |

| Benzenesulphonamide | Bromo | 4 (on aniline (B41778) ring) | Enhanced cytotoxic potency |

| Isoquinoline | Methoxy phenyl | 3, 4 | Antifungal activity |

These findings from related structures indicate that the combination of a bromo group at C6 and a methoxy group at C7 on the isoquinolin-1(2H)-one scaffold presents a unique electronic and steric profile that warrants further investigation for various biological activities.

Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For isoquinoline derivatives, including those based on the this compound scaffold, the presence of chiral centers can lead to the existence of enantiomers or diastereomers, which may exhibit significantly different pharmacological profiles.

The synthesis of optically pure 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, which are closely related to the core structure of interest, highlights the importance of stereochemistry in this class of compounds. Methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been employed for the diastereoselective synthesis of specific stereoisomers of these derivatives. nih.govnih.gov For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved with high diastereoselectivity, underscoring the feasibility of accessing stereochemically pure isoquinoline derivatives. nih.govnih.govresearchgate.net

While direct studies comparing the biological activities of different stereoisomers of this compound derivatives are not extensively documented in the available literature, the principles of stereoselectivity observed in related compounds suggest that the specific spatial arrangement of substituents is crucial for molecular recognition by biological targets. The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors is a well-established principle in pharmacology. Therefore, it is highly probable that the individual enantiomers of chiral this compound derivatives would display variations in their potency, efficacy, and even their primary biological targets.

Table 1: Examples of Stereoselective Synthesis in Related Isoquinoline Derivatives

| Compound Class | Synthetic Method | Key Feature | Reference |

| 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acids | Petasis Reaction & Pomeranz–Fritsch–Bobbitt Cyclization | Diastereoselective synthesis of specific stereoisomers. | nih.govnih.govresearchgate.net |

This table is illustrative and based on closely related structures due to the limited direct data on the stereochemical influence on the biological activity of this compound derivatives.

Ligand-Target Binding Affinity and Specificity

The therapeutic potential of any compound is intrinsically linked to its ability to bind to specific biological targets with high affinity and selectivity. For this compound derivatives, understanding their ligand-target binding is crucial for elucidating their mechanism of action and for guiding further drug development.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of small molecules within the active sites of their target proteins. derpharmachemica.com Studies on structurally related quinazoline (B50416) and isoquinoline derivatives have successfully employed these methods to understand their interactions with targets such as the Epidermal Growth Factor Receptor (EGFR) and the sigma-2 receptor. nih.govnih.gov

For instance, in a study of 6-bromo quinazoline derivatives as potential anticancer agents, molecular docking was used to investigate the binding interactions within the EGFR active site. nih.gov The binding energy of the most potent compounds was calculated, and key interactions, such as hydrogen bonds with specific amino acid residues, were identified. nih.gov These computational predictions were instrumental in explaining the structure-activity relationships observed in the series of synthesized compounds. nih.gov

Similarly, homology modeling and molecular docking have been used to study the binding of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives to the sigma-2 receptor, a promising target in cancer therapy. nih.gov Such studies provide valuable insights into the specific molecular features that contribute to high-affinity binding and can guide the design of more potent and selective inhibitors.

Table 2: Computational Approaches for Studying Ligand-Target Binding

| Computational Method | Application | Insights Gained | Reference |

| Molecular Docking | Predicting binding modes of ligands in target active sites. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and prediction of binding affinity. | derpharmachemica.comnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-target complexes over time. | Assessment of the stability of binding and conformational changes in the ligand and target. | nih.gov |

| Homology Modeling | Creating a 3D model of a target protein based on the structure of a related known protein. | Enabling structure-based drug design for targets with unknown experimental structures. | nih.gov |

Multi-Target Pharmacological Potential and Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising strategy for developing more effective therapies. Isoquinolinone-based scaffolds are known to exhibit a wide range of biological activities, suggesting their potential to interact with multiple targets.

Derivatives of the closely related quinazolinone scaffold have been investigated as dual inhibitors of various enzymes. For example, certain 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives have been identified as inhibitors of both monoamine oxidase B (MAO-B) and glycogen (B147801) synthase kinase 3β (GSK3β), both of which are relevant targets in neurodegenerative diseases. nih.gov This dual activity presents a potential advantage in treating complex multifactorial disorders.

Furthermore, the concept of multi-target agents is being explored in the context of HIV treatment, where dual inhibitors of the reverse transcriptase (RT) polymerase and ribonuclease H functions are being developed. mdpi.com While the specific compounds in that study were biphenylhydrazones, the principle of designing single molecules to hit multiple targets is broadly applicable in medicinal chemistry.

For this compound derivatives, their structural features may allow them to interact with a variety of biological targets. The isoquinolinone core is a privileged structure in medicinal chemistry, and the specific substitution pattern of a bromine atom and a methoxy group can influence the molecule's electronic distribution and lipophilicity, potentially enabling interactions with diverse protein binding sites. While dedicated polypharmacological profiling of this compound derivatives has not been reported, their structural similarity to other multi-target agents suggests that this could be a fruitful area for future investigation. The identification of multiple targets for these compounds could lead to the development of novel therapeutics with improved efficacy for complex diseases.

Advanced Computational and Theoretical Studies of 6 Bromo 7 Methoxyisoquinolin 1 2h One

Molecular Modeling and Molecular Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jscimedcentral.comwisdomlib.org This approach is crucial in structure-based drug design for identifying potential therapeutic targets and understanding interaction mechanisms. nih.gov

Molecular docking simulations are instrumental in analyzing the specific interactions between a ligand, such as 6-Bromo-7-methoxyisoquinolin-1(2H)-one, and a protein's binding site. unpad.ac.id The primary goal is to identify the most stable binding mode, often quantified by a scoring function that estimates the binding affinity (e.g., in kcal/mol). jscimedcentral.com These simulations elucidate the non-covalent forces that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds—the latter being particularly relevant due to the bromine atom in the compound's structure.

The analysis involves placing the flexible ligand into the active site of the rigid or flexible receptor and evaluating numerous possible conformations. nih.gov For this compound, the methoxy (B1213986) group's oxygen atom and the carbonyl oxygen of the isoquinolinone ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The aromatic rings contribute to potential π-π stacking and hydrophobic interactions. Visualizing the results of these simulations allows for a detailed examination of the key amino acid residues involved in binding. unpad.ac.id

Illustrative Example of Docking Interaction Data

The following table represents a hypothetical output from a molecular docking simulation of this compound with a protein kinase, illustrating the types of data generated.

| Interaction Type | Involved Ligand Atom | Involved Protein Residue | Distance (Å) |

| Hydrogen Bond | O (C=O) | LYS 745 (Backbone N-H) | 2.9 |

| Hydrogen Bond | N-H | GLU 762 (Sidechain O) | 3.1 |

| Halogen Bond | Br | ASP 855 (Sidechain O) | 3.0 |

| Hydrophobic (π-Alkyl) | Isoquinoline (B145761) Ring | LEU 844 | 4.5 |

| Hydrophobic (π-π T-shaped) | Phenyl Ring | PHE 856 | 5.1 |

Beyond identifying direct interactions, docking studies help to characterize the chemical environment of the protein's active site. nih.gov By analyzing the binding pose of this compound, researchers can map the topology and properties of the binding pocket, such as its size, shape, and electrostatic potential. nih.gov This process involves identifying key amino acids that form the binding cavity and understanding their roles in ligand recognition. nsf.govjove.com

For instance, the presence of polar residues like lysine, glutamic acid, or aspartic acid in the active site would favor interactions with the polar moieties of the ligand. Conversely, nonpolar residues such as leucine, valine, or phenylalanine would create hydrophobic pockets that can accommodate the aromatic rings of the isoquinoline core. Understanding these active site features is critical for designing derivatives with improved specificity and affinity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic electronic properties of a molecule from first principles. crimsonpublishers.com These methods are used to determine molecular structure, stability, and reactivity with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov DFT calculations for this compound would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for heterocyclic compounds to achieve a balance between accuracy and computational cost. ekb.egnih.gov

These investigations yield valuable data on electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). crimsonpublishers.com The energy gap between HOMO and LUMO is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. Other properties, such as the dipole moment and molecular electrostatic potential (MEP), can also be calculated to understand the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. crimsonpublishers.com

Illustrative Table of DFT-Calculated Quantum Chemical Descriptors

This table shows representative quantum chemical parameters for this compound that could be obtained from DFT calculations.

| Parameter | Illustrative Value | Unit |

| Total Energy | -2950.123 | Hartrees |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap (ΔE) | 4.65 | eV |

| Dipole Moment | 3.45 | Debye |

| Electronegativity (χ) | 4.215 | eV |

| Chemical Hardness (η) | 2.325 | eV |

Natural Bond Orbital (NBO) analysis is a technique used to interpret a quantum mechanical wavefunction in terms of the familiar chemical concepts of lone pairs and bonds. numberanalytics.comq-chem.com It provides a localized, Lewis-like description of the electronic structure. wikipedia.orguni-muenchen.de For this compound, NBO analysis can reveal detailed information about bonding, charge distribution, and intramolecular interactions.

Illustrative Table of NBO Donor-Acceptor Interactions

The following is an example of a second-order perturbation analysis from an NBO calculation, showing key stabilizing interactions. E(2) represents the stabilization energy.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O(methoxy) | π* (C-C aromatic) | 3.5 |

| LP (3) Br | σ* (C-C aromatic) | 1.8 |

| π (C=C) | π* (C=O) | 15.2 |

DFT calculations are essential for exploring the conformational landscape of a molecule to identify its most stable three-dimensional structure. researchgate.netacs.org While the core isoquinoline ring system is largely planar, substituents can have different orientations. For this compound, DFT can be used to determine the preferred orientation of the methoxy group relative to the ring by comparing the energies of different rotamers.

The electronic structure is further elucidated by analyzing the distribution of the frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The HOMO typically indicates regions that are rich in electrons and likely to act as electron donors in a reaction, while the LUMO indicates electron-deficient regions susceptible to receiving electrons. crimsonpublishers.com Mapping these orbitals onto the molecular structure provides a visual guide to its reactivity. For instance, the HOMO might be localized on the electron-rich aromatic system and the methoxy group, while the LUMO could be centered on the electron-withdrawing carbonyl group and the C=C double bond of the heterocyclic ring. This information is invaluable for predicting how the molecule will interact with other species. nih.gov

Spectroscopic Characterization and Correlative Analysis

Computational spectroscopy has emerged as a robust field that allows for the accurate prediction of various spectra, providing a theoretical framework for the interpretation of experimental data. By employing quantum mechanical calculations, it is possible to simulate the spectroscopic properties of this compound, offering a detailed picture of its molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT) like the Gauge-Independent Atomic Orbital (GIAO) method, have proven to be highly effective in predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations provide valuable insights into the electronic environment of each nucleus within the molecule.

For this compound, the predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the lactam, and the methyl protons of the methoxy group. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the fused ring system and the electronic effects of the bromine and methoxy substituents. The proton on the carbon adjacent to the bromine would likely experience a downfield shift, while the proton near the methoxy group might be shifted slightly upfield.

The predicted ¹³C NMR spectrum would reveal the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the lactam is expected to resonate at a significantly downfield position. The carbons bearing the bromine and methoxy groups will also have characteristic shifts, and the remaining aromatic carbons will be distributed based on their local electronic environments. The predicted chemical shifts, calculated using computational models, serve as a powerful guide for the analysis of future experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational predictions and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~162.5 |

| C3 | ~6.55 | ~105.0 |

| C4 | ~7.20 | ~128.0 |

| C5 | ~7.90 | ~115.0 |

| C6 | - | ~118.0 |

| C7 | - | ~150.0 |

| C8 | ~7.10 | ~110.0 |

| C4a | - | ~125.0 |

| C8a | - | ~135.0 |

| N-H | ~11.5 | - |

| OCH₃ | ~3.95 | ~56.0 |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₀H₈BrNO₂), the predicted exact mass can be calculated. This theoretical value is indispensable for confirming the identity of the compound in an experimental setting by comparing it to the measured mass. The presence of bromine would be readily identifiable by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum, leading to two major molecular ion peaks separated by two mass units.

Table 2: Predicted HRMS Data for this compound (Note: These are theoretical values.)

| Ion | Molecular Formula | Predicted Exact Mass [M+H]⁺ |

| [M(⁷⁹Br)+H]⁺ | C₁₀H₉⁷⁹BrNO₂ | 253.9862 |

| [M(⁸¹Br)+H]⁺ | C₁₀H₉⁸¹BrNO₂ | 255.9841 |

Vibrational Spectroscopy (IR, Raman) Analysis

For this compound, the predicted IR spectrum would show a prominent absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band around 3200 cm⁻¹. The C-O stretching of the methoxy group and the C-Br stretching vibration would also be present at their characteristic frequencies. Aromatic C-H and C=C stretching vibrations would be observed in their respective regions.

The Raman spectrum is often complementary to the IR spectrum. For this molecule, strong Raman scattering would be expected for the aromatic ring vibrations and the C=C bonds. The computational prediction of both IR and Raman spectra can help in a more complete vibrational analysis of the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values based on computational predictions.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3150 - 3250 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2950 |

| C=O Stretch (Lactam) | 1660 - 1690 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Methoxy) | 1020 - 1250 |

| C-Br Stretch | 500 - 600 |

Computational Prediction of Chemical Reactivity and Behavior

One of the key approaches involves the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the methoxy group. The LUMO is likely to be distributed over the electron-deficient parts of the molecule, including the carbonyl group and the carbon atom attached to the bromine.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can provide more specific information about the local reactivity of different atomic sites within the molecule. researchgate.net These calculations can pinpoint the atoms most susceptible to electrophilic, nucleophilic, or radical attack. For instance, the carbonyl oxygen is a likely site for electrophilic attack, while the carbon atoms of the aromatic ring, particularly those activated by the methoxy group, could be susceptible to electrophilic substitution. Conversely, the carbonyl carbon and the carbon atom bearing the bromine are potential sites for nucleophilic attack.

By employing these computational models, a detailed reactivity map of this compound can be constructed, providing valuable guidance for synthetic chemists looking to modify this scaffold or for biochemists investigating its potential interactions with biological targets.

Broader Academic and Research Applications of 6 Bromo 7 Methoxyisoquinolin 1 2h One

Utilization as a Versatile Chemical Building Block in Organic Synthesis

The strategic placement of a bromine atom at the C6 position and a methoxy (B1213986) group at the C7 position of the isoquinolin-1(2H)-one core endows 6-Bromo-7-methoxyisoquinolin-1(2H)-one with significant utility as a versatile building block in organic synthesis. The bromine atom serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position.

One of the most powerful applications of this bromo-substituted isoquinolinone is in Suzuki-Miyaura coupling reactions . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This methodology provides a straightforward route to arylated isoquinolinones, which are key structural motifs in many biologically active compounds.

Similarly, the bromine atom can participate in Buchwald-Hartwig amination reactions , another palladium-catalyzed process that facilitates the formation of carbon-nitrogen bonds. williams.edugoogle.com This reaction is instrumental in the synthesis of N-arylated isoquinolinones, which are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules.

The reactivity of the N-H bond within the lactam ring also offers opportunities for derivatization. Alkylation or acylation at this position can be readily achieved to introduce further diversity into the molecular scaffold. Furthermore, the methoxy group at the C7 position can potentially be demethylated to reveal a hydroxyl group, providing another site for functionalization or for mimicking the structure of natural products.

The following table summarizes the potential synthetic transformations of this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-7-methoxyisoquinolin-1(2H)-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-7-methoxyisoquinolin-1(2H)-one |

| N-Alkylation | Alkyl halide, base | 2-Alkyl-6-bromo-7-methoxyisoquinolin-1(2H)-one |

| N-Arylation | Aryl halide, Cu or Pd catalyst, base | 2-Aryl-6-bromo-7-methoxyisoquinolin-1(2H)-one |

| O-Demethylation | BBr3, HBr, or other demethylating agents | 6-Bromo-7-hydroxyisoquinolin-1(2H)-one |

These synthetic handles make this compound a valuable starting material for the construction of diverse molecular libraries for screening in drug discovery and materials science.

Application in Catalysis and Ligand Design

While direct applications of this compound as a catalyst are not extensively documented, its structural framework makes it an attractive scaffold for the design of novel ligands for transition metal catalysis. The isoquinoline (B145761) core, with its nitrogen and oxygen donor atoms, can coordinate to metal centers. nih.gov

By functionalizing the C6 position through cross-coupling reactions, it is possible to introduce phosphine, amine, or other coordinating groups. These appended groups can then act as additional binding sites for a metal, leading to the formation of bidentate or tridentate ligands. The steric and electronic properties of these ligands can be fine-tuned by varying the substituent introduced at the C6 position, as well as by modifying the substituent at the N2 position of the isoquinolinone ring.

For instance, the synthesis of a phosphine-containing isoquinolinone ligand derived from this compound could lead to novel catalysts for reactions such as hydrogenation, hydroformylation, or cross-coupling. The chirality of such ligands could also be explored for applications in asymmetric catalysis.

The development of such isoquinolinone-based ligands could offer new opportunities in catalyst design, potentially leading to catalysts with improved activity, selectivity, and stability for a variety of organic transformations.

Contribution to the Discovery and Development of Novel Chemical Entities

The isoquinolin-1(2H)-one core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. researchgate.net This scaffold is present in a number of clinically used drugs and biologically active natural products. This compound serves as a key starting material for the synthesis of novel chemical entities with potential therapeutic applications.

A significant area of research is the development of poly(ADP-ribose) polymerase (PARP) inhibitors . nih.govnih.gov PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy for the treatment of certain types of cancer, particularly those with deficiencies in the BRCA1 or BRCA2 genes. Several PARP inhibitors feature a phthalazinone or a similar lactam-containing heterocyclic core that can be mimicked by the isoquinolin-1(2H)-one scaffold. The ability to easily modify the 6-position of this compound allows for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity. researchgate.net

Another important class of drug targets are kinases , which are enzymes that play a crucial role in cell signaling. drugbank.com Dysregulation of kinase activity is implicated in many diseases, including cancer and inflammatory disorders. The isoquinolinone scaffold has been utilized in the design of various kinase inhibitors. For example, the development of 6-substituted indolylquinolinones has led to potent inhibitors of Chek1 kinase, a key regulator of the cell cycle. drugbank.com The synthesis of such compounds can be envisioned starting from precursors like this compound.

The versatility of this building block allows medicinal chemists to systematically modify the isoquinolinone core and explore its interactions with various biological targets, thereby contributing to the discovery of new drug candidates.

Interdisciplinary Research Paradigms and Future Directions for Isoquinolinone Chemistry

The applications of isoquinolinone chemistry are expanding beyond traditional organic and medicinal chemistry into more interdisciplinary areas. The unique photophysical and electronic properties of the isoquinoline ring system make it a candidate for applications in materials science . amerigoscientific.comnumberanalytics.com

For instance, isoquinoline derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and as components of functional polymers. amerigoscientific.comnumberanalytics.com The ability to tune the electronic properties of the isoquinolinone core through substitution at the C6 and N2 positions could lead to the development of new materials with tailored optical and electronic characteristics.

Future research in isoquinolinone chemistry is likely to focus on several key areas:

Development of more efficient and sustainable synthetic methodologies : This includes the use of greener solvents, catalysts, and energy sources to access a wider range of functionalized isoquinolinones.

Exploration of new biological targets : High-throughput screening of diverse isoquinolinone libraries against a broad range of biological targets will likely uncover new therapeutic applications.

Application in chemical biology : Isoquinolinone-based fluorescent probes and chemical tools could be developed to study biological processes in living systems.

Advancement in materials science : The design and synthesis of novel isoquinolinone-containing polymers and small molecules for applications in electronics, photonics, and sensing will continue to be an active area of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-7-methoxyisoquinolin-1(2H)-one, and how can reaction conditions be systematically optimized?

- Methodology :

- Halogenation and Methoxylation : Start with a pre-functionalized isoquinoline scaffold. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H2SO4/HOAc). Methoxylation at the 7-position typically employs nucleophilic substitution with NaOMe or Cu-mediated coupling .

- Experimental Design : Use statistical methods like factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to optimize yield and purity. Evidence from analogous compounds suggests reaction times of 12–24 hours at 60–80°C in DMF or THF .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product identity through -NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and HRMS .

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in chloroform/methanol. Use SHELXL for refinement, focusing on resolving positional disorder of the methoxy group or bromine substitution patterns .

- Advanced NMR : Employ -DEPT and 2D-COSY to assign coupling between the methoxy group and adjacent protons. For bromine’s quadrupolar effects, use - HMBC to confirm regiochemistry .

Q. What are the key reactivity patterns of this compound under nucleophilic/electrophilic conditions?

- Methodology :

- Nucleophilic Substitution : Test reactions with amines (e.g., pyrrolidine) in DMF to replace bromine. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .

- Electrophilic Aromatic Substitution : Explore nitration (HNO3/H2SO4) or sulfonation. Use computational tools (e.g., Gaussian) to predict activation barriers for substitution at the 3- or 8-positions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or material properties?

- Methodology :

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to map electron density distributions, identifying sites prone to radical formation or hydrogen bonding. For bromine’s steric effects, use molecular dynamics (MD) simulations .

- Docking Studies : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Compare binding affinities with halogen-substituted analogs to rationalize SAR .

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodology :

- Comparative Analysis : Replicate synthesis under standardized conditions (e.g., anhydrous DMF, inert atmosphere) and acquire NMR data at high field (>500 MHz). Cross-validate with literature from PubChem/ChemSpider .

- Error Source Identification : Investigate solvent effects (DMSO vs. CDCl3) and pH-dependent tautomerism. For example, lactam-keto equilibrium in D2O may shift proton signals .

Q. What interdisciplinary applications exist beyond organic synthesis (e.g., materials science or catalysis)?

- Methodology :

- Photophysical Studies : Measure fluorescence quantum yields in varying solvents (e.g., cyclohexane vs. acetonitrile) to assess π-conjugation disruption by bromine. Use TD-DFT to correlate experimental emission spectra with theoretical transitions .

- Catalytic Applications : Screen Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using the bromine substituent as a handle. Compare turnover frequencies with non-methoxy analogs .

Data Contradiction Analysis

- Example Conflict : Discrepancies in reported melting points (e.g., 65–66°C in vs. broader ranges in other studies).

- Resolution : Verify purity via HPLC (C18 column, MeCN/H2O gradient) and DSC analysis. Impurities from incomplete methoxylation (e.g., residual -OH groups) may depress melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.